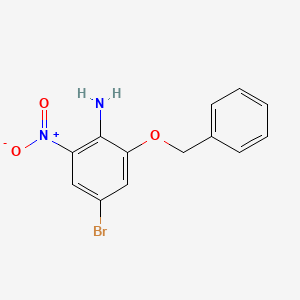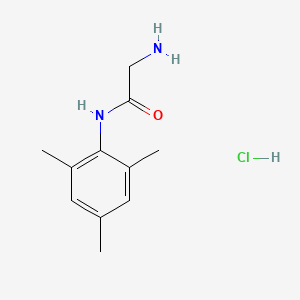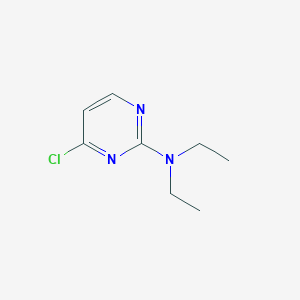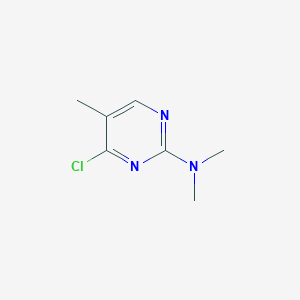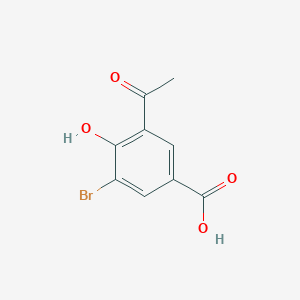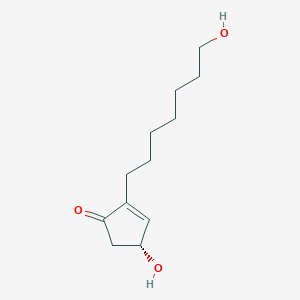
Enonalcohol
Vue d'ensemble
Description
Enonalcohol is a chemical compound characterized by the presence of both an alkene (double bond) and an alcohol (hydroxyl group) functional group within its molecular structure. This dual functionality makes it a versatile compound in organic chemistry, with applications in various fields such as synthetic chemistry, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Enonalcohol can be synthesized through several methods, including:
Hydration of Alkenes: This involves the addition of water to an alkene in the presence of an acid catalyst, resulting in the formation of an alcohol.
Hydroboration-Oxidation: This two-step process involves the addition of borane (BH3) to an alkene, followed by oxidation with hydrogen peroxide (H2O2) to yield the alcohol.
Grignard Reaction: The reaction of a Grignard reagent (an organomagnesium compound) with an aldehyde or ketone, followed by hydrolysis, can produce enonalcohols.
Industrial Production Methods: On an industrial scale, enonalcohols are often produced through the hydration of ethene or other alkenes using steam and a phosphoric acid catalyst at high temperatures and pressures. This method is efficient and cost-effective for large-scale production.
Types of Reactions:
Oxidation: Enonalcohols can undergo oxidation to form aldehydes, ketones, or carboxylic acids, depending on the specific conditions and reagents used.
Reduction: Reduction of enonalcohols can lead to the formation of alkanes or other reduced products.
Substitution: The hydroxyl group in enonalcohols can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: Hydrochloric acid (HCl) and sulfuric acid (H2SO4) are often used to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and other reduced compounds.
Substitution: Various substituted alcohols and ethers.
Applications De Recherche Scientifique
Enonalcohols have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules and as starting materials for various chemical reactions.
Biology: Enonalcohols are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: They are investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Enonalcohols are used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
Enonalcohols can be compared with other compounds that contain similar functional groups, such as:
Alkenols: Compounds with both an alkene and an alcohol group.
Alkanols: Compounds with only an alcohol group.
Enones: Compounds with both an alkene and a ketone group.
Uniqueness: The presence of both an alkene and an alcohol group in enonalcohols allows for a unique combination of reactivity and functionality. This dual functionality enables enonalcohols to participate in a wide range of chemical reactions and makes them valuable intermediates in organic synthesis.
Comparaison Avec Des Composés Similaires
Allyl alcohol: Contains an alkene and an alcohol group.
Ethanol: Contains only an alcohol group.
Acrolein: Contains an alkene and an aldehyde group.
Enonalcohols stand out due to their versatility and the diverse range of applications they offer in various scientific fields.
Propriétés
IUPAC Name |
(4R)-4-hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-7-5-3-1-2-4-6-10-8-11(14)9-12(10)15/h8,11,13-14H,1-7,9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWYHMZSXNYIPM-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=C(C1=O)CCCCCCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C(C1=O)CCCCCCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrahydro-N-[2'-(phenylamino)[4,4'-bipyridin]-2-yl]-3-furancarboxamide](/img/structure/B3280283.png)
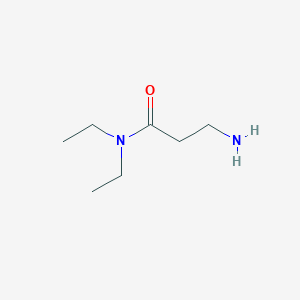
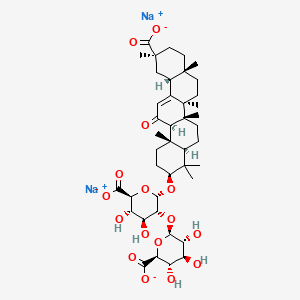

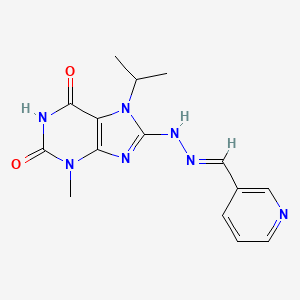
![(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B3280328.png)

![1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine](/img/structure/B3280340.png)
